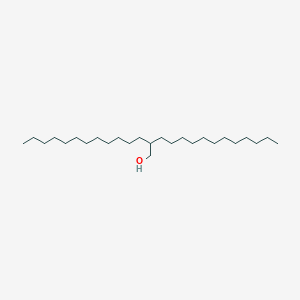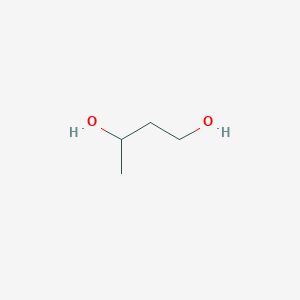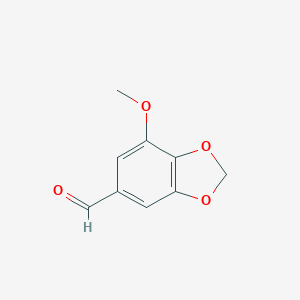
1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy-
描述
1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- is a natural product found in Magnolia denudata with data available.
作用机制
Target of Action
Myristicin aldehyde, also known as 3-Methoxy-4,5-methylenedioxybenzaldehyde, is a naturally occurring compound found in various plants such as nutmeg, parsley, and carrots . It has been suggested that myristicin aldehyde may modulate GABA receptors, possibly acting as an antagonist . This interaction with GABA receptors could be one of the primary targets of myristicin aldehyde.
Mode of Action
The interaction of myristicin aldehyde with GABA receptors could result in the generation of anxiety . This suggests that the compound might have a role in modulating neurological processes.
Biochemical Pathways
Myristicin aldehyde is thought to be involved in several biochemical pathways. It is metabolized in the liver by enzymes of the cytochrome P450 complex . The primary bioactivation pathway of myristicin aldehyde is 1’-hydroxylation of the alkene side chain to yield the 1’-hydroxy metabolite . This metabolite can then be conjugated with either glucuronic acid, representing a detoxification reaction, or sulfate, representing the ultimate bioactivation to 1’-sulfoxymyristicin .
Pharmacokinetics
It is known that myristicin aldehyde is metabolized in the liver by the cytochrome P450 complex
Result of Action
Some studies have suggested that it may have anxiogenic effects and affect motor actions . It has also been suggested that myristicin aldehyde may potentiate the cytotoxic effects of certain chemotherapeutic agents .
生化分析
Biochemical Properties
Myristicin aldehyde plays a role in various biochemical reactions. It is metabolized in the liver by enzymes of the cytochrome P450 complex . Its hepatic biotransformation generates active metabolites, including 1’-hydroxymyristicin and 5-allyl-1-methoxy-2,3-dihydroxybenzene . These metabolites interact with various enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Myristicin aldehyde has been shown to have several effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have dose-dependent cytotoxicity in living cells .
Molecular Mechanism
The molecular mechanism of action of Myristicin aldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
The effects of Myristicin aldehyde change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Myristicin aldehyde vary with different dosages in animal models . Neuropsychological symptoms usually develop after consuming 10 to 15 g of nutmeg, or about 400 mg of myristicin . This corresponds to 6–7 mg/kg, indicating a dose-dependent effect .
Metabolic Pathways
Myristicin aldehyde is involved in various metabolic pathways . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
属性
IUPAC Name |
7-methoxy-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFRBHZYZCIOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064001 | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5780-07-4 | |
| Record name | Myristicinaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5780-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzodioxole-5-carboxaldehyde, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxybenzo-1,3-dioxole-5-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Myristicin Aldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVX6YPV6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-Methoxy-4,5-methylenedioxybenzaldehyde of interest to researchers?
A1: This compound serves as a crucial building block for synthesizing various biologically active compounds, including pharmaceuticals. Its structure, containing methoxy and methylenedioxy groups, is found in many natural products with pharmacological properties []. This makes it valuable for exploring structure-activity relationships and developing new drugs.
Q2: Can 3-Methoxy-4,5-methylenedioxybenzaldehyde be synthesized from natural sources?
A2: Yes, this compound can be derived from Myristicin, a natural product found abundantly in nutmeg oil and nutmeg extract []. Myristicin provides the necessary carbon skeleton for synthesizing 3-Methoxy-4,5-methylenedioxybenzaldehyde and related compounds.
Q3: What are some examples of compounds synthesized using 3-Methoxy-4,5-methylenedioxybenzaldehyde?
A3: Researchers have successfully synthesized various compounds, including:
- MMDMA (N-methyl-1-(3-methoxy-4,5-methylenedioxyphenyl)-2-propanamine): A controlled substance with a structure related to 3,4-methylenedioxyamphetamines (MDAs) [].
- Primary amine derivatives: These include 1-(3-methoxy-4,5-methylenedioxyphenyl)-2-ethanamine, -propanamine, and -butanamine, which exhibit distinct mass spectra and can be separated using chromatographic techniques [].
- (±)-Megaphyllone Acetate: This cytotoxic neolignan was synthesized using 3-Methoxy-4,5-methylenedioxybenzaldehyde as a starting material, demonstrating its versatility in complex molecule synthesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
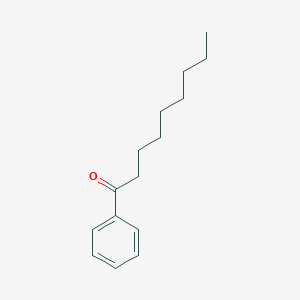
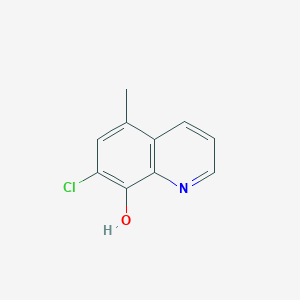
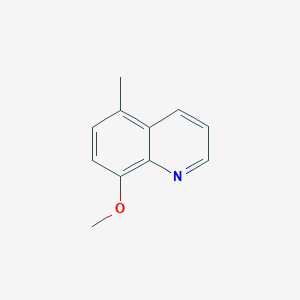
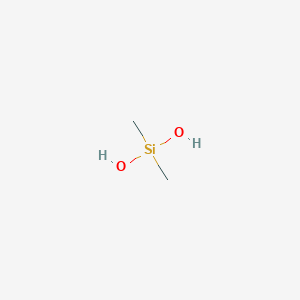
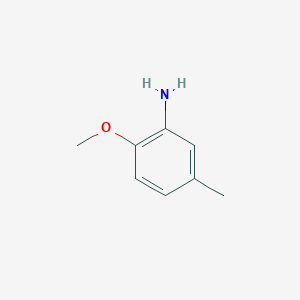
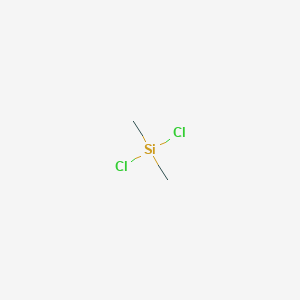
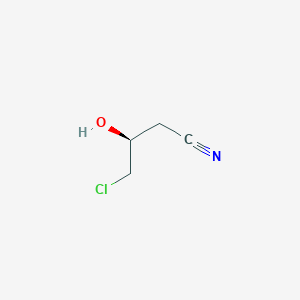
![N-[Amino-[(3E)-3-methoxyiminopropoxy]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B41328.png)
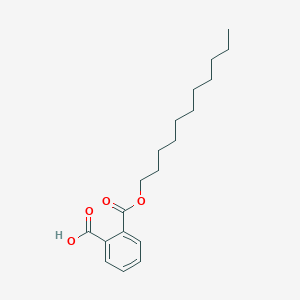
![Benzo[b]thiophen-2(3H)-one](/img/structure/B41337.png)
